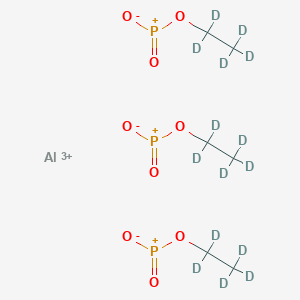
Fasn-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Fasn-IN-6 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic routes typically involve the use of various reagents and catalysts under controlled reaction conditions. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Fasn-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Fasn-IN-6 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study fatty acid biosynthesis and its inhibition.
Biology: this compound is employed in research to understand the role of fatty acid biosynthesis in cellular processes and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic applications in treating bacterial infections and diseases associated with fatty acid metabolism, such as cancer and metabolic disorders.
Mechanism of Action
Fasn-IN-6 exerts its effects by inhibiting the enzyme fatty acid synthase, which is crucial for the de novo synthesis of fatty acids. This inhibition disrupts the production of palmitate, a key fatty acid involved in lipid metabolism and cellular signaling. The molecular targets of this compound include the active sites of fatty acid synthase, where it binds and prevents the enzyme from catalyzing the synthesis of fatty acids. This disruption leads to a decrease in lipid accumulation and affects various cellular pathways involved in metabolism and inflammation .
Comparison with Similar Compounds
Fasn-IN-6 is unique compared to other fatty acid biosynthesis inhibitors due to its high potency and specificity. Similar compounds include:
Denifanstat (TVB-2640): Another fatty acid synthase inhibitor with applications in treating non-alcoholic steatohepatitis and certain cancers.
C75: A well-known fatty acid synthase inhibitor used in research to study metabolic diseases and cancer.
Orlistat: A lipase inhibitor that also affects fatty acid synthase, used primarily as an anti-obesity drug.
This compound stands out due to its specific antibacterial properties and its potential for use in a broader range of scientific research applications .
Properties
Molecular Formula |
C24H16BrF4N3O2 |
|---|---|
Molecular Weight |
534.3 g/mol |
IUPAC Name |
4-[4-[[4-bromo-3-(trifluoromethyl)anilino]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C24H16BrF4N3O2/c25-21-9-6-18(11-20(21)24(27,28)29)30-12-16-13-32(19-7-4-14(5-8-19)23(33)34)31-22(16)15-2-1-3-17(26)10-15/h1-11,13,30H,12H2,(H,33,34) |
InChI Key |
BBCNDXNURGQGSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN(C=C2CNC3=CC(=C(C=C3)Br)C(F)(F)F)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


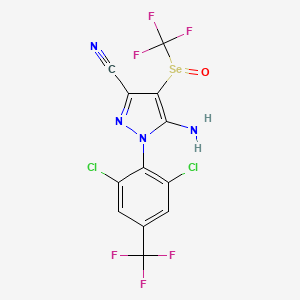
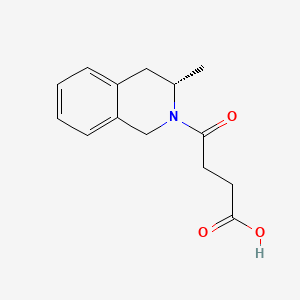
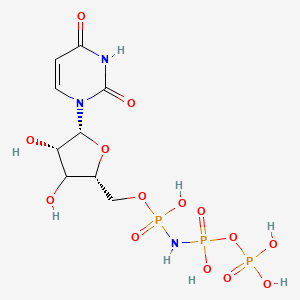
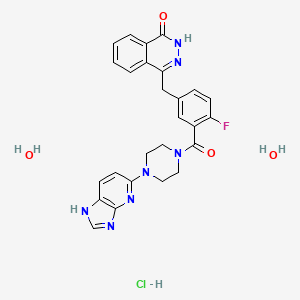
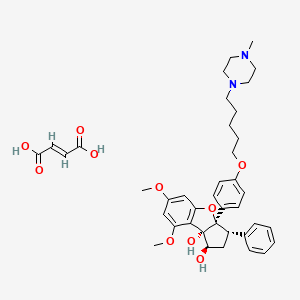
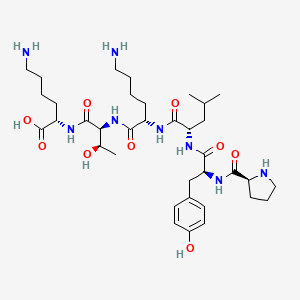
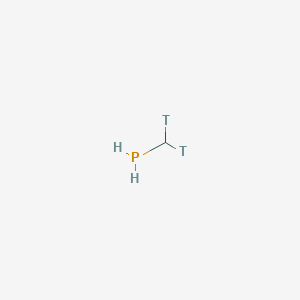
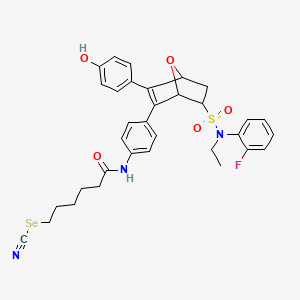

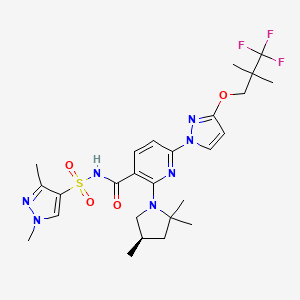

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)
